molecular formula C15H9BrClF3N6O B12793396 Unii-4P8laf78C2 CAS No. 265646-94-4

Unii-4P8laf78C2

Cat. No.: B12793396
CAS No.: 265646-94-4
M. Wt: 461.62 g/mol
InChI Key: PTWUMGQRIORASC-UHFFFAOYSA-N
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Description

Unii-4P8laf78C2, also known as NS-3736, is a chemical compound with the molecular formula C15H9BrClF3N6O. It is a urea derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups. The compound is identified by its systematic name, N-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)-N’-(4-chloro-3-(trifluoromethyl)phenyl)urea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-4P8laf78C2 typically involves the following steps:

    Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 4-bromo-2-(2H-tetrazol-5-yl)aniline and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

    Coupling Reaction: These intermediates are then coupled under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to facilitate the coupling.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Automated Purification: Advanced purification techniques, including automated chromatography systems, are employed to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Unii-4P8laf78C2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

  • **Substitution

Properties

CAS No.

265646-94-4

Molecular Formula

C15H9BrClF3N6O

Molecular Weight

461.62 g/mol

IUPAC Name

1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[4-chloro-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C15H9BrClF3N6O/c16-7-1-4-12(9(5-7)13-23-25-26-24-13)22-14(27)21-8-2-3-11(17)10(6-8)15(18,19)20/h1-6H,(H2,21,22,27)(H,23,24,25,26)

InChI Key

PTWUMGQRIORASC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F)Cl

Origin of Product

United States

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